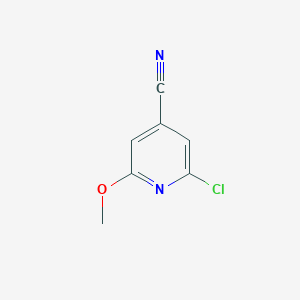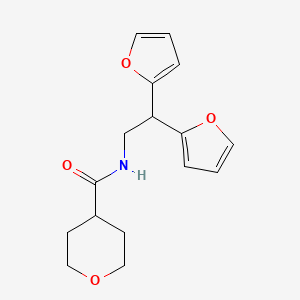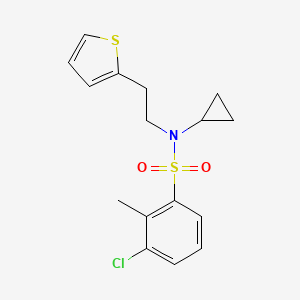
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, also known as HM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Characterization of Complex Molecules
Research on the synthesis and structural characterization of complex molecules often involves the creation of novel compounds with unique properties. For instance, the synthesis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands highlights the intricate processes involved in creating compounds with specific geometric and electronic configurations (Mondal et al., 2005). Such studies lay the groundwork for understanding the chemical behavior of complex molecules, potentially including compounds similar to N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide.
Catalytic Applications
Compounds with specific functional groups and structural features can serve as catalysts in chemical reactions. The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrates the potential for using complex molecules in catalysis, offering efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This suggests that compounds like this compound could be explored for their catalytic properties in similar chemical transformations.
Photophysical and Photochemical Studies
Investigations into the photophysical and photochemical properties of complex molecules can reveal their potential applications in fields such as photodynamic therapy and solar energy conversion. The study of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights the significance of understanding the light-absorbing and emitting properties of complex molecules (Pişkin, Canpolat, & Öztürk, 2020). Such research could provide a basis for utilizing this compound in photophysical and photochemical applications.
Anticancer Research
The synthesis and evaluation of new compounds for their anticancer activity are crucial aspects of medicinal chemistry. Studies on derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one demonstrate the process of discovering and assessing the potential anticancer properties of novel compounds (Bekircan et al., 2008). This suggests that compounds like this compound might also be explored for their biological activities, including potential anticancer effects.
Environmental and Analytical Chemistry
Understanding the degradation pathways and environmental fate of complex organic molecules is essential in environmental chemistry. Studies on the degradation products of benzophenone-3 in chlorinated seawater swimming pools illustrate the analytical techniques and methodologies used to identify transformation products and assess their environmental impact (Manasfi et al., 2015). Research on compounds similar to this compound could involve similar analytical studies to understand their stability, degradation, and potential environmental effects.
特性
IUPAC Name |
N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-6-7-24-15(11)14(20)10-19-17(22)16(21)18-9-12-4-3-5-13(8-12)23-2/h3-8,14,20H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVYTJICFDRJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)


![[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2478757.png)





![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)